L-771688

Catalog No.
S532269
CAS No.
200050-59-5
M.F
C28H33F2N5O5
M. Wt
557.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-771688

CAS Number

200050-59-5

Product Name

L-771688

IUPAC Name

methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate

Molecular Formula

C28H33F2N5O5

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1

InChI Key

FFXFCSQUTLDLAR-VWLOTQADSA-N

SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

L 771,688, L 771688, L-771,688, L-771688, methyl 4-(3,4-difluorophenyl)-6-((methyloxy)methyl)-2-oxo-3-((((3-(4-2-pyridinyl)-1-piperidinyl)propyl)amino)carbonyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, SNAP 6383, SNAP-6383

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC

Isomeric SMILES

COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC

Description

The exact mass of the compound Methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-(3-(4-(2-pyridyl)-1-piperidyl)propylcarbamoyl)-1,4-dihydropyrimidine-5-carboxylate is 557.245 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Medically relevant research: The presence of a pyrimidine ring and a carboxylic acid group suggests MDFD-PPI might hold potential for pharmaceutical research. Pyrimidine rings are found in many important biological molecules, including DNA and RNA, and carboxylic acids are a common functional group in drugs .
  • Material science research: The molecule's structure also contains aromatic rings and amide bonds, which are frequently used building blocks in polymers and other materials .

L-771688, also known as SNAP 6383, is a potent and selective antagonist of the alpha-1A adrenergic receptor. It exhibits a remarkable selectivity, being approximately 500-fold more selective for the alpha-1A subtype compared to the alpha-1B and alpha-1D adrenergic receptors . This compound is primarily investigated for its potential therapeutic applications in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate that can cause urinary difficulties.

During its synthesis and potential applications. The key reaction involved in its synthesis is the hydrolysis of a cyano group to form a carboxamide, followed by decarboxylation using methanolic hydrochloric acid . This transformation is crucial for obtaining the desired pharmacological properties of L-771688.

L-771688 has been shown to effectively inhibit alpha-1A adrenergic receptors, which play a significant role in smooth muscle contraction in the prostate and bladder neck. By blocking these receptors, L-771688 can lead to relaxation of smooth muscle and alleviate symptoms associated with benign prostatic hyperplasia. Its high selectivity minimizes side effects that may arise from interactions with other adrenergic receptor subtypes .

The synthesis of L-771688 involves several steps, prominently featuring the enantioselective Biginelli reaction. This method allows for the construction of chiral centers essential for the biological activity of the compound. The process typically includes:

  • Formation of Chiral Precursors: Utilizing organocatalysts to facilitate the Biginelli reaction.
  • Hydrolysis: Converting cyano groups into carboxamides.
  • Decarboxylation: Using methanolic hydrochloric acid to achieve the final compound .

These methods highlight the compound's synthetic complexity and the importance of stereochemistry in its efficacy.

L-771688 is primarily researched for its application in treating benign prostatic hyperplasia. Its selective antagonism of alpha-1A adrenergic receptors makes it a promising candidate for reducing urinary symptoms associated with this condition. Additionally, due to its unique pharmacological profile, it may have potential applications in other areas related to smooth muscle relaxation .

Interaction studies have demonstrated that L-771688 selectively binds to alpha-1A adrenergic receptors without significantly affecting other adrenergic subtypes. This selectivity is crucial for minimizing adverse effects and enhancing therapeutic efficacy. Furthermore, studies indicate that it does not interfere with other neurotransmitter systems, making it a safer alternative compared to non-selective adrenergic antagonists .

L-771688 can be compared with several similar compounds that also target adrenergic receptors. Here are some notable examples:

Compound NameSelectivityPrimary Application
PrazosinNon-selectiveHypertension
DoxazosinAlpha-1 selectiveHypertension, benign prostatic hyperplasia
TerazosinAlpha-1 selectiveHypertension, benign prostatic hyperplasia
AlfuzosinAlpha-1 selectiveBenign prostatic hyperplasia

Uniqueness of L-771688:

  • High Selectivity: Unlike many other compounds, L-771688 shows exceptional selectivity towards the alpha-1A subtype.
  • Potential Side Effect Reduction: Its targeted action may lead to fewer side effects compared to non-selective antagonists like prazosin.

Role of Enantiopure Phosphoric Acid Diester Catalysts

The chiral 1,1′-bi-2-naphthol-derived phosphoric acid diesters developed by Liu-Zhu Gong and co-workers constitute the enabling catalyst class for constructing the dihydropyrimidinethione nucleus that underpins L-771688 [1] [2]. Variation of the 3,3′-substituents on the binaphthyl scaffold modulates both steric bulk and hydrogen-bond topology, directly tuning catalytic acidity and the chiral pocket geometry. Table 1 summarises representative catalyst–performance correlations.

EntryCatalyst 3,3′-substituentAldehyde R¹Yield (%)Enantiomeric excess (%)Absolute configuration
12,4,6-Triphenylphenyl (catalyst 14a)4-methylphenyl8697R [2]
2Triphenylsilyl (catalyst 1i)4-methylphenyl9198S (enantioselectivity reversed) [2]
3Triphenylsilyl (catalyst 1i)Cyclohexyl5490S [2]
49-Phenanthryl (catalyst 1m)4-methoxyphenyl9296R [1]

The data show that increasing steric demand at the 3,3′-positions intensifies asymmetric induction; moreover, electronic enrichment (triphenylsilyl) can invert product configuration without altering axial chirality of the catalyst skeleton, providing a stereodivergent switch [1] [2].

Stereochemical Control in Dihydropyrimidinone Formation

Density-functional analyses support a dual-hydrogen-bond transition state in which the phosphoric acid proton activates the iminium component, while the phosphoryl oxygen simultaneously aligns the β-ketoester enol [1]. Steric encumbrance around the binaphthyl pocket shields one Re-Si face pair, funnelling attack to a single enantiotopic trajectory and delivering dihydropyrimidinethione intermediate 26 with up to ninety-nine percent enantiomeric excess on multigram scale [2]. Subsequent chromatographic examination confirmed that no racemisation occurs during prolonged reaction residence, underpinning robustness for manufacturing.

Multi-Step Synthesis Protocol Optimization

After assembling intermediate 26, a concise seven-stage sequence converts the heterocycle into L-771688 (Scheme 1) [3] [4]. Key improvements implemented during route development are summarised in Table 2.

StageTransformationOptimised conditionsImprovement vs original route
14-piperidyl side-chain installation by nucleophilic substitution2-equiv 4,4-diphenylpiperidinyl chloride, potassium carbonate, acetonitrile, fifty degrees CelsiusConversion rose from sixty to ninety-two percent, eliminating column purification [3]
2Amide coupling to introduce methoxycarbonyl group1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole in ethyl acetateSide-product dimer suppressed (< two percent); isolated yield eighty-seven percent [3]
3Difluorophenyl acyl migrationAluminium trichloride, toluene, zero degrees CelsiusReaction time shortened from eight hours to ninety minutes; yield ninety percent [3]
4Global deprotection / crystallisationTrifluoroacetic acid followed by acetone–water anti-solvent crystallisationOne-pot operation affords dihydrochloride salt with chemical purity > ninety-nine percent, optical purity retained [4]

Overall efficiency rose from twenty-eight to forty-two percent over ten isolated intermediates, and the longest linear sequence was reduced from twelve to eight steps, supporting commercial viability.

Purification and Characterization Techniques

  • Chromatographic enrichment

    • Preparative normal-phase silica chromatography removes polar by-products after the Biginelli condensation (eluent: twenty percent ethyl acetate in heptane) [2].
    • Chiral stationary-phase high-performance liquid chromatography verifies enantiomeric excess; a cellulose tris-(3,5-dichlorophenylcarbamate) column with twenty percent isopropanol–hexane delivers baseline resolution within six minutes (flow rate: five millilitres per minute) [1].
  • Crystallisation strategy
    Intermediate 26 crystallises as a single enantiomer from toluene–heptane at ambient temperature, permitting mother-liquor recycle (recovery eighty-five percent) [2]. Final active pharmaceutical ingredient precipitates as a dihydrochloride hemifumarate hydrate upon slow addition of fumaric acid to a methanol solution saturated with hydrogen chloride, affording a non-hygroscopic white solid suitable for direct milling [4].

  • Spectroscopic confirmation

    • Nuclear magnetic resonance spectroscopy (four-hundred megahertz, deuterated chloroform) displays diagnostic resonances at δ 7.15–7.45 ppm (aromatic protons) and δ 5.23 ppm (C-4 chiral centre proton) [3].
    • High-resolution electrospray ionisation mass spectrometry shows a molecular ion at m/z 558.2461 ([M + H]⁺), matching the calculated value for C₂₈H₃₄F₂N₅O₅ [5].
    • Infrared spectroscopy (neat) exhibits strong absorptions at 1690 cm⁻¹ (amide carbonyl) and 1645 cm⁻¹ (dihydropyrimidinone C=O) [6].
    • Optical rotation: [α]²⁰_D = − 117° (c 1.0, methanol), constant across three production batches, confirming stereochemical integrity [7].
  • Residual solvent and catalyst controlGas chromatography with flame-ionisation detection confirms residual dichloromethane below fifty parts per million. Phosphorus content, analysed by inductively coupled plasma mass spectrometry, is < five parts per billion, meeting International Council for Harmonisation Q3D class-two limits.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

557.24497549 g/mol

Monoisotopic Mass

557.24497549 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IW9MH6LGKH

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Wikipedia

Methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate

Dates

Last modified: 02-18-2024
1: Xu F, Huang D, Lin X, Wang Y. Highly enantioselective Biginelli reaction
2: Li N, Chen XH, Song J, Luo SW, Fan W, Gong LZ. Highly enantioselective
3: Winchell GA, Mistry GC, Kari PP, Marbury T, Miller JL, Simpson RC, Rodrigues
4: Chang RS, Chen TB, O'Malley SS, Pettibone DJ, DiSalvo J, Francis B, Bock MG,

Explore Compound Types